molecular formula C19H18FNO4S B2483503 3-((4-ethoxyphenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 899214-86-9

3-((4-ethoxyphenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one

Cat. No. B2483503
CAS RN: 899214-86-9
M. Wt: 375.41
InChI Key: XUZBCTYAWXVJBO-UHFFFAOYSA-N
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Description

The compound of interest belongs to the class of fluoroquinolones, which are known for their broad-spectrum antimicrobial activities. The presence of the ethoxyphenylsulfonyl and fluoro groups suggests modifications intended to influence its physical, chemical, and possibly biological properties.

Synthesis Analysis

The synthesis of such a compound likely involves multi-step organic reactions. Key steps could include the introduction of the ethoxyphenylsulfonyl group to a quinolone precursor and the specific incorporation of the fluoro atom at the 6-position. Techniques similar to those used in the synthesis of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, involving sulfonation reactions and fluorination, might be applicable (Grunewald et al., 2006).

Scientific Research Applications

Antibacterial Agents

Studies have identified quinoline derivatives as potent antibacterial agents. For instance, the broad antibacterial activity of certain quinolines against experimental infections suggests their potential use in treating systemic infections (Goueffon et al., 1981). Furthermore, research into isothiazoloquinolones, another class of compounds with a quinoline backbone, has shown effectiveness against resistant organisms such as MRSA, indicating their importance in addressing antibiotic resistance (Hashimoto et al., 2007).

Molecular Synthesis

The synthetic methodologies involving quinoline derivatives have significant implications for organic chemistry and drug development. For example, the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution has been reported, showcasing techniques for constructing complex fluorinated structures (Ichikawa et al., 2006). Such methodologies are crucial for the development of new pharmaceuticals and materials.

Fluorescent Probes

The creation of fluorescent probes based on quinoline derivatives for biological and biochemical applications has been explored. A novel two-photon fluorescent probe for detecting reducing agents demonstrates the utility of quinoline frameworks in developing sensitive and selective sensors for biological molecules (Sun et al., 2018).

Antitumor Agents

Research into quinoline derivatives as antitumor agents has led to the identification of compounds with significant cytotoxic activity against tumor cell lines. The exploration of 2-phenylquinolin-4-ones has yielded promising drug candidates, highlighting the therapeutic potential of quinoline derivatives in cancer treatment (Chou et al., 2010).

properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4S/c1-3-21-12-18(19(22)16-11-13(20)5-10-17(16)21)26(23,24)15-8-6-14(7-9-15)25-4-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZBCTYAWXVJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-ethoxyphenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one

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